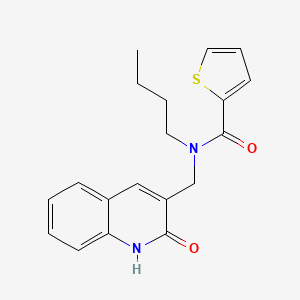

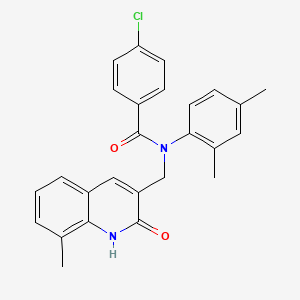

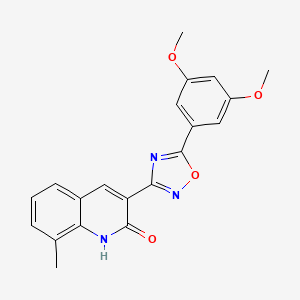

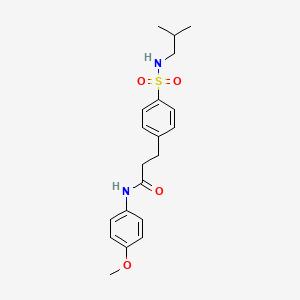

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . It’s a vital heterocycle in the field of industrial chemistry and material science . Quinoline is another important heterocyclic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . It has diverse applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . Some significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . Quinoline and its analogues can also be synthesized through various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .

Molecular Structure Analysis

Thiophene contains a five-membered ring with one sulfur atom . Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Chemical Reactions Analysis

Thiophene derivatives are utilized in various applications such as corrosion inhibitors, organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Quinoline derivatives have been used in the synthesis of various biologically and pharmaceutically active compounds .

Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of quinoline and the specific compound “N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide” are not available in the sources I found.

科学的研究の応用

Antimicrobial Properties

Quinoline derivatives, including those containing thiophene moieties, have demonstrated antimicrobial activity . Researchers have investigated their potential as antibacterial, antifungal, and antiviral agents. The compound’s structural features may allow it to interact with microbial enzymes or cell membranes, inhibiting growth and replication.

Analgesic and Anti-Inflammatory Effects

Thiophene-based compounds have been studied for their analgesic and anti-inflammatory properties . By modulating pain receptors or inflammatory pathways, this compound could potentially serve as a novel therapeutic agent for pain management or inflammatory conditions.

Antihypertensive Applications

Certain quinoline derivatives exhibit antihypertensive effects by affecting blood pressure regulation . Investigating the impact of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide on vascular function and hypertension could provide valuable insights.

Antitumor Activity

The combination of quinoline and thiophene motifs has piqued interest in cancer research. Some quinoline derivatives display antitumor activity, potentially through interactions with cellular targets involved in cancer progression . Further studies are warranted to explore its efficacy against specific cancer types.

Corrosion Inhibition

Thiophene derivatives have been used as inhibitors of metal corrosion . Investigating whether N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide can protect metals from corrosion could have practical applications in materials science and engineering.

Light-Emitting Diodes (LEDs)

Thiophene-containing compounds have been incorporated into organic semiconductors for LEDs . Their unique electronic properties make them suitable for optoelectronic devices. Exploring the potential of our compound in LED fabrication could contribute to energy-efficient lighting technologies.

作用機序

While the specific mechanism of action for “N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide” is not available, thiophene and quinoline derivatives are known to exhibit a variety of biological effects. For example, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Quinoline derivatives also show a wide range of biological and pharmaceutical activities .

特性

IUPAC Name |

N-butyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-2-3-10-21(19(23)17-9-6-11-24-17)13-15-12-14-7-4-5-8-16(14)20-18(15)22/h4-9,11-12H,2-3,10,13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWXDGGETTZXLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

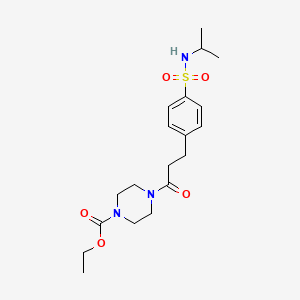

![3,5,7-Trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione](/img/structure/B7705775.png)

![N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705858.png)